molecular formula C22H31N3O2S B3508499 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE

1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE

Cat. No.: B3508499
M. Wt: 401.6 g/mol
InChI Key: ACVIQCPZKZKQFQ-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is a complex organic compound that belongs to the class of pyrano[4,3-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrano[4,3-d]pyrimidine derivatives .

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA repair pathways. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrano[4,3-d]pyrimidine derivatives, such as:

Compared to these compounds, 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-6-24(7-2)12-13-25-19-14-22(3,4)27-15-18(19)21(28)23-20(25)16-8-10-17(26-5)11-9-16/h8-11H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVIQCPZKZKQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Reactant of Route 2
Reactant of Route 2
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Reactant of Route 3
Reactant of Route 3
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Reactant of Route 4
Reactant of Route 4
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Reactant of Route 5
Reactant of Route 5
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Reactant of Route 6
Reactant of Route 6
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE

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